molecular formula C7H12O2 B089637 gamma-Heptalactone CAS No. 105-21-5

gamma-Heptalactone

Cat. No. B089637
CAS RN: 105-21-5
M. Wt: 128.17 g/mol
InChI Key: VLSVVMPLPMNWBH-UHFFFAOYSA-N
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Description

Gamma-Heptalactone, also known as γ-Heptalactone, is a compound of interest in various scientific studies due to its structural and chemical properties. It is a part of the lactone family, a group of cyclic esters commonly found in nature and used in various applications.

Synthesis Analysis

The synthesis of lactones, including gamma-lactones like gamma-Heptalactone, involves various methods. Shi Hong-yun (2004) describes the synthesis of γ-Decalactone, a related compound, using 1-heptanol and methyl acrylate with di-tert-butyl peroxide as a catalyst under specific conditions, yielding a 75.5% product (Shi, 2004). Similarly, Xu and Rozners (2005) developed an efficient asymmetric synthesis of enantiomerically pure trans-3,4-dialkyl-gamma-lactones, which are structurally related to gamma-Heptalactone (Xu & Rozners, 2005).

Molecular Structure Analysis

Gamma-Heptalactone's molecular structure is characterized by a seven-membered lactone ring. Park et al. (2008) conducted structural analysis using NMR spectroscopy, revealing insights into the molecular arrangement and hydrogen bonding in gamma-amino acid derivatives, which are relevant to understanding the structure of gamma-Heptalactone (Park et al., 2008).

Chemical Reactions and Properties

Lactones like gamma-Heptalactone undergo various chemical reactions due to their cyclic ester structure. Seitz and Reiser (2005) discussed the synthesis of polycyclic gamma-butyrolactone natural products, highlighting the versatility of lactones in chemical synthesis (Seitz & Reiser, 2005).

Physical Properties Analysis

The physical properties of lactones like gamma-Heptalactone are influenced by their molecular structure. For instance, Ferris and Went (2012) synthesized various gamma-hydroxybutyrate salts from gamma-butyrolactone, demonstrating the physical characteristics of these compounds under different conditions (Ferris & Went, 2012).

Chemical Properties Analysis

Gamma-Heptalactone's chemical properties are shaped by its lactone ring. Schlewer, Stampf, and Benezra (1980) explored the allergenic properties of alpha-methylene-gamma-butyrolactones, shedding light on the reactivity of lactone structures (Schlewer et al., 1980).

Scientific Research Applications

  • Enhancement of Metabolite Production in Fungi : Gamma-Heptalactone was found to significantly enhance the production of Monascus pigments and monacolin K in Monascus purpureus, a fungus widely used in Asian countries. It increased the yield of these metabolites and upregulated the expression of biosynthesis genes, suggesting its potential in industrial applications for metabolite production (Shi et al., 2022).

  • Stimulation of Quorum-Quenching Bacteria : In the hydroponic rhizosphere of Solanum tuberosum (potato), gamma-Heptalactone effectively stimulated the growth of quorum-quenching bacterial populations. These bacteria can degrade quorum-sensing signals of certain plant pathogens, offering a potential strategy for biocontrol against plant pathogens (Tannières et al., 2012).

  • Quorum Sensing in Aspergillus nidulans : Gamma-Heptalactone acts as a quorum-sensing molecule in Aspergillus nidulans. It regulates growth and secondary metabolite production, altering organism behavior at different cell densities. This study provides insight into the microbial communication mechanism and its potential applications (Williams et al., 2012).

  • Biostimulation of Beneficial Bacteria : Gamma-Heptalactone was identified as a biostimulating agent that promotes plant root colonization by beneficial bacteria. This approach could be applied to improve root colonization by biocontrol agents, demonstrating its potential in agricultural and environmental biotechnology (Cirou et al., 2011).

  • Starch Inclusion Complexation : Gamma-Heptalactone's ability to form inclusion complexes with starch was studied, showing that it affects the complexing ability and thermal stability of starch-lactone complexes. This finding has implications for food science, particularly in flavor encapsulation and controlled release (Heinemann et al., 2001).

Safety And Hazards

Gamma-Heptalactone should not be handled or stored near an open flame, heat or other sources of ignition. It is recommended to take precautionary measures against static discharges. All equipment used when handling the product must be grounded. Avoid breathing vapor. Avoid contact with eyes, skin, and clothing. Avoid prolonged exposure. Wash thoroughly after handling .

Future Directions

There is potential for more sustainable production of gamma-Heptalactone. It is urgent to identify and engineer microorganisms with the rare ability to biosynthesize lactones from carbohydrates or renewable lipids .

properties

IUPAC Name

5-propyloxolan-2-one
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InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3
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InChI Key

VLSVVMPLPMNWBH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)O1
Source PubChem
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID5047611
Record name gamma-Heptalactone
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Molecular Weight

128.17 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour
Record name gamma-Heptalactone
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Solubility

miscible with alcohol and most fixed oils
Record name gamma-Heptalactone
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Density

0.997-1.004 (20°)
Record name gamma-Heptalactone
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Product Name

gamma-Heptalactone

CAS RN

105-21-5, 57129-71-2
Record name γ-Heptalactone
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Record name 2(3H)-Furanone, dihydro-5-propyl-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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